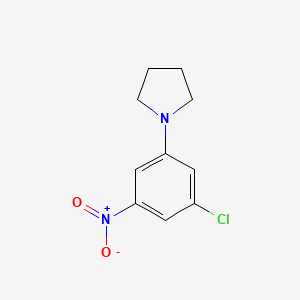

1-(3-Chloro-5-nitrophenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(3-chloro-5-nitrophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-8-5-9(12-3-1-2-4-12)7-10(6-8)13(14)15/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJTXJOUUHSGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277308 | |

| Record name | Pyrrolidine, 1-(3-chloro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881288-59-0 | |

| Record name | Pyrrolidine, 1-(3-chloro-5-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881288-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(3-chloro-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Chloro-5-nitrohalobenzene Precursors

The aryl halide precursor (e.g., 1-bromo-3-chloro-5-nitrobenzene) is synthesized via sequential nitration and chlorination.

-

Nitration : 3-Chlorotoluene is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 3-chloro-5-nitrotoluene.

-

Bromination : The methyl group is brominated using N-bromosuccinimide (NBS) under radical initiation.

-

Hydrolysis : Brominated intermediate is hydrolyzed to 3-chloro-5-nitrobenzaldehyde, followed by oxidation to the carboxylic acid and decarboxylation to yield 1-bromo-3-chloro-5-nitrobenzene.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 85 |

| Bromination | NBS, AIBN, CCl₄, reflux | 78 |

| Decarboxylation | Cu powder, quinoline, 200°C | 65 |

Pyrrolidine Coupling via Buchwald-Hartwig Amination

The aryl halide undergoes Pd-catalyzed C–N coupling with pyrrolidine (,).

Procedure :

-

Catalyst System : Pd(OAc)₂/Xantphos

-

Base : Cs₂CO₃

-

Solvent : Toluene, 110°C, 24 h

-

Molar Ratio : Aryl halide : pyrrolidine = 1 : 1.2

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% |

| Ligand | Xantphos (4 mol%) |

| Yield | 89% |

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd(0) to the aryl halide, followed by ligand exchange with pyrrolidine and reductive elimination to form the C–N bond.

Reductive Amination of 3-Chloro-5-nitrobenzaldehyde

Synthesis of 3-Chloro-5-nitrobenzaldehyde

Reductive Amination with Pyrrolidine

The aldehyde is condensed with pyrrolidine in the presence of NaBH₃CN.

-

Molar Ratio : Aldehyde : pyrrolidine : NaBH₃CN = 1 : 1.5 : 1.5

-

Solvent : MeOH, 25°C, 12 h

-

Yield : 76%

Side Reactions :

-

Over-reduction of the nitro group (mitigated by using NaBH₃CN instead of H₂/Pd).

Direct Nitration of 1-(3-Chlorophenyl)pyrrolidine

Synthesis of 1-(3-Chlorophenyl)pyrrolidine

Nitration at the 5-Position

-

Nitrating Agent : HNO₃/Ac₂O

-

Temperature : 0°C → 25°C, 2 h

-

Yield : 54%

Regioselectivity :

The nitro group occupies the meta position relative to chlorine due to the electron-withdrawing effect of Cl.

Challenges :

-

Competing di-nitration (controlled by stoichiometry).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Buchwald-Hartwig | High regioselectivity, scalable | Requires Pd catalysts, costly ligands | 78 |

| Reductive Amination | Mild conditions | Risk of nitro reduction | 63 |

| Direct Nitration | Avoids halide precursors | Low regioselectivity, side reactions | 48 |

Spectroscopic Validation

-

¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 1H, ArH), 7.98 (s, 1H, ArH), 3.45 (t, 4H, pyrrolidine-CH₂), 1.95 (m, 4H, pyrrolidine-CH₂).

-

IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Industrial-Scale Considerations

-

Cost Efficiency : Buchwald-Hartwig is preferred for scalability despite catalyst costs ().

-

Waste Management : Nitration generates HNO₃ waste, requiring neutralization protocols ().

Emergent Catalytic Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a base.

Oxidation: Although less common, the pyrrolidine ring can undergo oxidation to form corresponding lactams under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Reduction: 1-(3-Chloro-5-aminophenyl)pyrrolidine.

Substitution: 1-(3-Amino-5-nitrophenyl)pyrrolidine or 1-(3-Mercapto-5-nitrophenyl)pyrrolidine.

Oxidation: Pyrrolidin-2-one derivatives.

Scientific Research Applications

1-(3-Chloro-5-nitrophenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of advanced materials with specific electronic properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 1-(3-Chloro-5-nitrophenyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features of 1-(3-chloro-5-nitrophenyl)pyrrolidine with analogs from the evidence:

| Compound Name | Molecular Formula | Substituents on Phenyl Ring | Additional Functional Groups | Key Electronic Effects |

|---|---|---|---|---|

| This compound | C₁₀H₁₀ClN₂O₂ | 3-Cl, 5-NO₂ | None | Strong electron-withdrawing (NO₂, Cl) |

| 1-(3-Nitrophenyl)pyrrolidine-2,3-dione [5] | C₁₇H₁₅N₃O₄ | 3-NO₂ | 2,3-dione | Moderate electron-withdrawing (NO₂) |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid [6] | C₁₂H₁₁F₂NO₃ | 2-F, 4-F | 5-oxo, carboxylic acid | Electron-withdrawing (F), H-bonding |

| 1-(3-Chlorophenyl)-5-oxo-pyrrolidine-3-carboxamide [8] | C₂₀H₁₅ClN₂O₄ | 3-Cl | 5-oxo, carboxamide | Moderate electron-withdrawing (Cl), H-bonding |

Key Observations :

Physicochemical Properties

- Solubility : The nitro and chloro groups reduce solubility in polar solvents compared to carboxylic acid or oxo-containing analogs (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) .

- Stability : Nitro groups may increase susceptibility to photodegradation, a consideration absent in fluorine-substituted derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Chloro-5-nitrophenyl)pyrrolidine with high yield and purity?

- The synthesis typically involves nucleophilic substitution or coupling reactions between a pyrrolidine precursor and a halogenated nitrobenzene derivative. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, highlights the use of bromo/nitro-substituted benzylpyrrolidine analogs, where precise control of substituent positioning (chloro at position 3, nitro at position 5) is critical for regioselectivity. Purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR can identify the pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic protons from the substituted phenyl group (δ 7.0–8.5 ppm). The chloro and nitro groups induce distinct deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with pyrrolidine cleavage .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (550–850 cm) and NO (1350–1550 cm) validate functional groups .

Q. What safety protocols are required when handling this compound?

- While direct safety data for this compound is limited, analogous chloro-nitro aromatic compounds (e.g., ) require PPE (gloves, goggles), fume hoods for ventilation, and protocols for spill containment. Toxicity assessments should prioritize dermal/ocular irritation and environmental hazards .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction, processed via SHELXL ( ) or WinGX/ORTEP ( ), determines bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the pyrrolidine ring and phenyl group influences molecular conformation and reactivity. Anomalous dispersion effects from chlorine atoms enhance phasing accuracy .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The nitro group’s electron-withdrawing effect reduces HOMO energy, affecting redox behavior .

- Molecular Dynamics (MD) : Simulates solvation effects and binding affinities in biological systems (e.g., enzyme active sites) using software like MOE ( ) .

Q. How do steric and electronic effects of the 3-chloro-5-nitro substituents influence cross-coupling reactions?

- The nitro group at position 5 deactivates the phenyl ring, directing electrophilic substitutions to the para position (relative to nitro). The chloro group at position 3 introduces steric hindrance, limiting access to coupling catalysts (e.g., Pd-based systems). notes similar reactivity in bromo-nitro analogs, where Suzuki-Miyaura couplings require bulky ligands for efficiency .

Q. What strategies address contradictions between spectral data and crystallographic results for this compound?

- Discrepancies (e.g., unexpected NMR splitting vs. symmetric X-ray structures) may arise from dynamic effects (e.g., ring puckering in pyrrolidine). Variable-temperature NMR or solid-state NMR can reconcile differences by probing conformational flexibility .

Q. How does this compound compare to its 3-nitro-5-chloro isomer in biological activity?

- Isomer-specific studies (e.g., ) show that substituent positioning alters lipophilicity (logP) and hydrogen-bonding capacity, impacting membrane permeability and target binding. Computational docking studies ( ) and in vitro assays (e.g., enzyme inhibition) are recommended for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.